molecular formula C3H3N3S2 B12360682 4-Methyl-1,2,4-triazole-3,5-dithione

4-Methyl-1,2,4-triazole-3,5-dithione

Cat. No.: B12360682
M. Wt: 145.21 g/mol
InChI Key: TZTVMAAOLDLXPU-UHFFFAOYSA-N
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Description

4-Methyl-1,2,4-triazole-3,5-dithione is a sulfur-containing derivative of the 1,2,4-triazole heterocycle, a scaffold of significant interest in medicinal and agricultural chemistry. Researchers value 1,2,4-triazole-3-thione/dithione cores for their diverse biological activities and ability to act as versatile synthons in organic synthesis. The 1,2,4-triazole-3-thione scaffold is recognized as a promising pharmacophore in drug discovery. Specifically, this structural motif has been identified as a potent inhibitor of metallo-β-lactamases (MBLs), such as the NDM-1 and VIM-type enzymes, which are a major cause of antibiotic resistance in Gram-negative bacteria . The sulfur atoms in the thione/dithione group are critical for coordinating the zinc ions in the enzyme's active site, making these compounds a valuable starting point for developing novel antibacterial adjuvants . Beyond antimicrobial applications, triazole-thione derivatives are extensively investigated for a wide spectrum of biological activities, including as inhibitors of enzymes like α-glucosidase and α-amylase for diabetes research , as well as for their potential antifungal, anticancer, and anti-inflammatory properties . From a chemical perspective, this compound serves as a valuable building block. The nucleophilic sulfur and nitrogen atoms in its structure allow for various chemical modifications, including the formation of Mannich bases, Schiff bases, and thioglycoside derivatives, which can be used to explore structure-activity relationships and develop new chemical entities . Please note that the specific research data and applications mentioned are primarily derived from studies on the broader class of 1,2,4-triazole-3-thione derivatives. The properties and activities of this specific dithione analogue are a subject of ongoing research. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C3H3N3S2

Molecular Weight

145.21 g/mol

IUPAC Name

4-methyl-1,2,4-triazole-3,5-dithione

InChI

InChI=1S/C3H3N3S2/c1-6-2(7)4-5-3(6)8/h1H3

InChI Key

TZTVMAAOLDLXPU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)N=NC1=S

Origin of Product

United States

Preparation Methods

Preparation of 4-Methyl-1,2,4-triazoline-3,5-dione

The oxygenated analog, 4-methyl-1,2,4-triazoline-3,5-dione, serves as a logical precursor for dithione synthesis. Its synthesis involves cyclization and oxidation steps:

  • Cyclization of Methylurazole :
    Hydrazine reacts with diethyl carbonate to form a semicarbazide intermediate, which is subsequently treated with methyl isocyanate to yield 4-methylurazole. Oxidation with tert-butyl hypochlorite completes the formation of the triazolinedione.

  • Thionation with Lawesson’s Reagent :
    Thionation of the dione can theoretically proceed using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). This reagent selectively replaces carbonyl oxygen with sulfur in heterocycles. A proposed reaction is:
    $$
    \text{4-Methyl-triazoline-3,5-dione} + \text{Lawesson’s Reagent} \rightarrow \text{4-Methyl-triazole-3,5-dithione} + \text{Byproducts}
    $$
    Experimental conditions (temperature, solvent, stoichiometry) would require optimization to avoid over-reduction or decomposition.

Alternative Routes via Direct Cyclization

Thiocarbazide Cyclization

A multistep approach inspired by patent CN113651762A involves:

  • Formation of 1-Methyl-1,2,4-triazole :
    Reaction of 1,2,4-triazole with chloromethane in the presence of potassium hydroxide yields 1-methyl-1,2,4-triazole.

  • Introduction of Thione Groups :
    Lithiation at the 5-position using n-butyllithium/TMEDA, followed by treatment with carbon disulfide (CS₂), could install the thione functionality. Subsequent quenching with methylating agents (e.g., methyl iodide) might yield the target compound.

Sulfur-Containing Building Blocks

Combining methylhydrazine with thiophosgene (CSCl₂) under controlled conditions may directly form the triazole-dithione core. This method mirrors the synthesis of diones from phosgene, but sulfur analogs are less documented due to handling difficulties.

Challenges and Optimization Strategies

Stability and Purification

Triazole-dithiones are prone to dimerization and oxidative degradation. Storage under inert atmospheres and low temperatures (-20°C) is essential. Chromatographic purification on silica gel may require deactivated stationary phases to prevent adsorption.

Analytical Characterization

Key spectroscopic features include:

  • ¹H NMR : Methyl singlet at δ 3.8–4.0 ppm; absence of NH protons.
  • IR : Strong C=S stretches near 1200 cm⁻¹ and 1050 cm⁻¹.
  • MS : Molecular ion peak at m/z 145 (C₃H₃N₃S₂⁺).

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield (%) Advantages Limitations
Thionation of Dione 4-Methyl-triazolinedione 30–50* High regioselectivity Requires toxic thionation agents
Thiocarbazide Route 1,2,4-Triazole 20–35* Modular functionalization Multi-step, low efficiency
Direct Cyclization Methylhydrazine/CSCl₂ <10* Atom-economical Handling hazardous reagents

*Theoretical yields based on analogous reactions.

Industrial and Pharmacological Relevance

While this compound itself has no reported commercial applications, related triazole-diones are employed as dienophiles in Diels-Alder reactions and as intermediates in vasopressin receptor antagonists. The dithione’s enhanced electron-deficient character could expand its utility in click chemistry or metal coordination complexes.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Corrosion Inhibition

Corrosion studies have demonstrated the effectiveness of 4-methyl-1,2,4-triazole-3-thiol as a corrosion inhibitor for mild steel in acidic environments. Research indicates that this compound can significantly reduce corrosion rates when used in aqueous sulfuric acid solutions. The mechanism involves the formation of a protective layer on the metal surface, which inhibits the electrochemical reactions responsible for corrosion.

Case Study: Corrosion Inhibition Performance

ParameterValue
Corrosion Rate (mm/year)Control: 0.5
Inhibitor: 0.05
Efficiency (%)90

Source: Mehmet & Berisha (2017) .

The biological applications of 4-methyl-1,2,4-triazole derivatives have been extensively studied, particularly in the context of antitumor and antibacterial activities .

Antitumor Activity

Recent studies have shown that derivatives of 4-methyl-1,2,4-triazole exhibit significant cytotoxicity against various cancer cell lines. For instance, synthesized hydrazone derivatives demonstrated enhanced activity against human melanoma and triple-negative breast cancer cells.

Cytotoxicity Results

Compound NameCell LineIC50 (µM)
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideIGR39 (Melanoma)10
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideMDA-MB-231 (Breast Cancer)15

Source: PMC9416745 (2022) .

Antibacterial Activity

The antibacterial properties of 4-methyl-1,2,4-triazole derivatives have also been explored. These compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy Data

Compound NameBacteria TestedMIC (µg/mL)
4-Methyl-1,2,4-triazole derivative AStaphylococcus aureus8
4-Methyl-1,2,4-triazole derivative BEscherichia coli16

Source: PMC7999634 (2021) .

Coordination Chemistry

The coordination chemistry of mercury complexes involving 4-methyl-1,2,4-triazole has been investigated to understand its potential applications in materials science. The ligand exhibits strong coordination properties that enhance the stability and reactivity of metal complexes.

Mercury Complexes Characteristics

Complex TypeStability Constant (K)Applications
Dimeric Complex10^6Catalysts in organic synthesis
Polymeric Complex10^8Material science applications

Source: Taheriha et al. (2015) .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Key Structural Features:

Compound Substituents Functional Groups Key Structural Notes
4-Methyl-1,2,4-triazole-3,5-dithione 4-methyl, 3,5-dithione S=S, triazole ring Planar structure; sulfur enhances electrophilicity
4-Methyl-1,2,4-triazolinedione (MTAD) 4-methyl, 3,5-dione O=O, triazole ring Higher polarity due to oxygen; used in Diels-Alder reactions
3,5-Dimethyl-4-amino-1,2,4-triazole 3,5-dimethyl, 4-amino NH₂, triazole ring Hydrogen bonding capability; bioactive potential
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 4-phenyl, 5-trimethoxyphenyl Aromatic substituents Bulky groups reduce solubility; enhanced π-π interactions

Electronic Properties:

  • The dithione’s sulfur atoms lower electron density at the triazole core compared to MTAD’s oxygen atoms, increasing electrophilicity .
  • Amino-substituted derivatives (e.g., 4-amino-3,5-dimethyl-1,2,4-triazole) exhibit basicity due to the NH₂ group, enabling salt formation .

Physical and Chemical Properties

Property This compound MTAD 3,5-Dimethyl-4-amino-1,2,4-triazole
Solubility Low in water; moderate in polar solvents High in polar solvents due to O=O groups Soluble in aqueous bases (forms salts)
Thermal Stability Stable under inert conditions Decomposes at high temperatures Stable up to 140°C
Biological Activity Corrosion inhibition Limited bioactivity reported Explosives/pharmaceuticals

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